![molecular formula C13H26N2O B7567413 N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive substance that has gained popularity in recent years due to its stimulant properties.
Wirkmechanismus
MPHP acts by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of MPHP. Additionally, MPHP has been found to bind to the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, blood pressure, and body temperature. It also leads to an increase in the levels of dopamine and other neurotransmitters in the brain, which can result in feelings of euphoria, increased energy, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPHP in lab experiments include its potent stimulant effects and its ability to increase the levels of dopamine in the brain. However, the limitations of using MPHP in lab experiments include its potential for abuse and its lack of selectivity for dopamine receptors.
Zukünftige Richtungen
Future research on MPHP should focus on its potential therapeutic uses, including its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. Additionally, more research is needed to understand the long-term effects of MPHP use and its potential for addiction. Finally, the development of more selective dopamine reuptake inhibitors may provide a safer alternative to MPHP for use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of MPHP involves a multi-step process that includes the reaction of 4-methylpiperidine with 3-bromopropionyl chloride to form 3-(4-methylpiperidin-1-yl)propionyl chloride. This intermediate is then reacted with butylamine to yield MPHP. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in scientific research to investigate its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant effects of MPHP.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-13(16)14-8-4-9-15-10-6-12(2)7-11-15/h12H,3-11H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBZXVIOWRQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCN1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
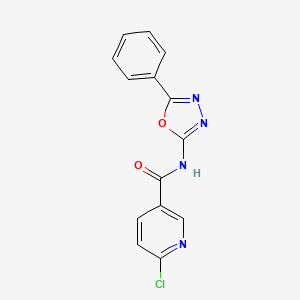
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
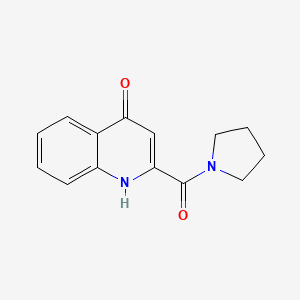

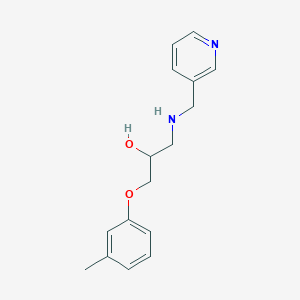
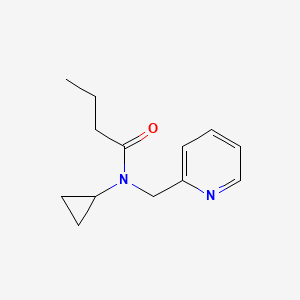
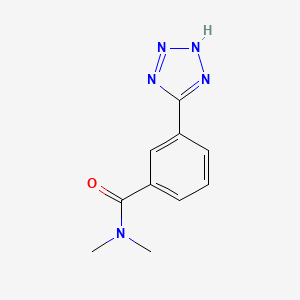
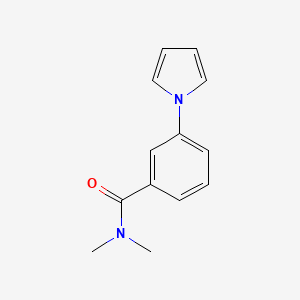
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
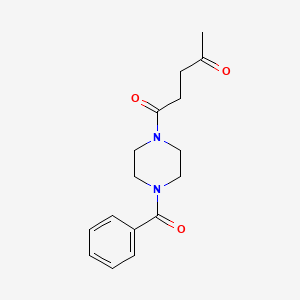
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)